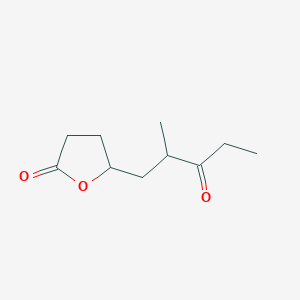
S-Methyl (diphenylphosphoryl)methanesulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl (diphenylphosphoryl)methanesulfinothioate is a chemical compound with the molecular formula C2H6OS2. It is also known by other names such as dimethyldisulfide, S-oxide, and methanesulfinothioic acid, S-methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (diphenylphosphoryl)methanesulfinothioate typically involves the reaction of methanesulfinothioic acid with methylating agents. One common method is the reaction of methanesulfinothioic acid with dimethyl sulfate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
S-Methyl (diphenylphosphoryl)methanesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Applications De Recherche Scientifique
S-Methyl (diphenylphosphoryl)methanesulfinothioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of S-Methyl (diphenylphosphoryl)methanesulfinothioate involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines . This interaction can lead to the formation of covalent bonds, altering the function of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Methyl methanethiosulfonate: This compound has a similar structure and is used in similar applications, such as in organic synthesis and as a reagent.
Dimethyl disulfide: Another related compound, used as a reagent and in the production of other sulfur-containing compounds.
Uniqueness
S-Methyl (diphenylphosphoryl)methanesulfinothioate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
87762-74-1 |
|---|---|
Formule moléculaire |
C14H15O2PS2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
[methylsulfanylsulfinylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H15O2PS2/c1-18-19(16)12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clé InChI |
YYGWGBGRUUJZJW-UHFFFAOYSA-N |
SMILES canonique |
CSS(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


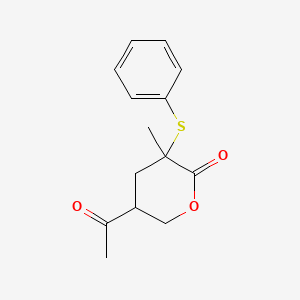
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)

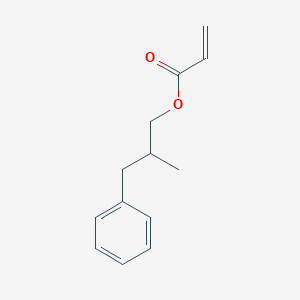
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)
![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)


![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
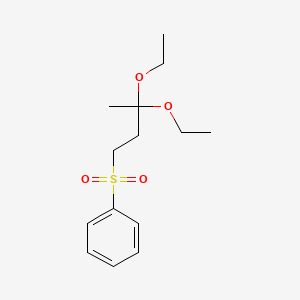
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
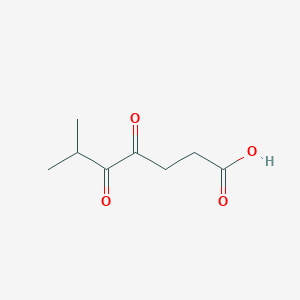
![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
